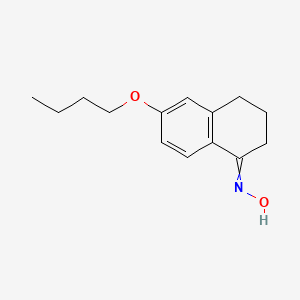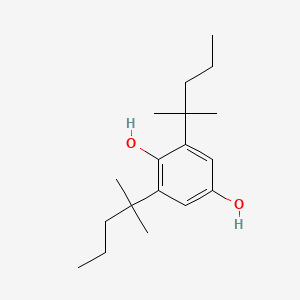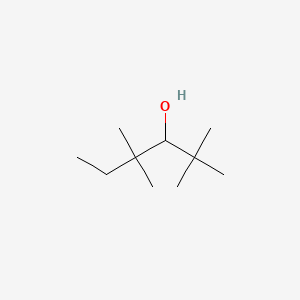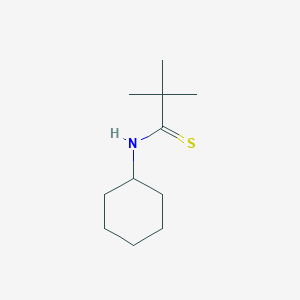
3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan is a highly energetic compound known for its explosive properties It is characterized by the presence of multiple nitro groups attached to a furan ring, making it a potent material in the field of energetic materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan typically involves the nitration of a furan derivative. The process begins with the preparation of the furan ring, followed by the introduction of nitro groups through nitration reactions. Common reagents used in these reactions include nitric acid and sulfuric acid, which act as nitrating agents. The reaction conditions often require controlled temperatures and the use of solvents to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time. Safety measures are crucial due to the highly explosive nature of the compound. The final product is purified through crystallization or other separation techniques to obtain a high-purity material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction reactions may yield amines, while oxidation reactions can produce various oxidation states of the compound.
Scientific Research Applications
3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of nitro groups and the stability of energetic materials.
Biology: Investigated for its potential effects on biological systems, although its high toxicity limits its use in biological research.
Medicine: Limited applications due to its toxicity, but studied for its potential use in targeted drug delivery systems.
Industry: Primarily used in the production of explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of 3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan involves the rapid release of energy upon decomposition. The nitro groups undergo a series of redox reactions, leading to the formation of nitrogen gas, carbon dioxide, and other gaseous products. This rapid gas evolution results in an explosive effect. The molecular targets and pathways involved in these reactions are primarily related to the nitro groups and their interactions with other reactive species.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known explosive with similar nitro groups.
Hexanitrohexaazaisowurtzitane (CL-20): A highly energetic compound with a different structural framework but similar explosive properties.
Pentaerythritol tetranitrate (PETN): A nitrate ester with high explosive potential.
Uniqueness
3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan is unique due to its specific arrangement of nitro groups on a furan ring, which imparts distinct reactivity and stability characteristics. Its high energy content and explosive properties make it a valuable compound in the field of energetic materials.
Properties
CAS No. |
65418-98-6 |
|---|---|
Molecular Formula |
C16H4N8O17 |
Molecular Weight |
580.2 g/mol |
IUPAC Name |
3,4-dinitro-2,5-bis(2,4,6-trinitrophenyl)furan |
InChI |
InChI=1S/C16H4N8O17/c25-17(26)5-1-7(19(29)30)11(8(2-5)20(31)32)15-13(23(37)38)14(24(39)40)16(41-15)12-9(21(33)34)3-6(18(27)28)4-10(12)22(35)36/h1-4H |
InChI Key |
XEWWDZVSMXLSSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=C(O2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)






![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)



![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)

![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
